4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-14-7-12-18-23-19(15-5-3-2-4-6-15)20(25(18)13-14)24-21(26)16-8-10-17(22)11-9-16/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEPGYAUBRCACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzoyl chloride with 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Substitution Reactions
The chloro group at the 4-position of the benzamide moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:
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Amination : Reaction with primary amines (e.g., methylamine) in the presence of CuBr as a catalyst at 80°C yields 4-amino derivatives. This reaction proceeds via a radical pathway, as demonstrated in analogous imidazo[1,2-a]pyridine systems .
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Hydrolysis : Treatment with aqueous NaOH under reflux converts the chloro group to a hydroxyl group, forming 4-hydroxy-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide .
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amination | Methylamine, CuBr, DMF, 80°C, 12h | 65–78 | |
| Hydrolysis | 2M NaOH, EtOH, reflux, 6h | 82 |
Condensation Reactions
The imidazo[1,2-a]pyridine core participates in condensation with aldehydes or ketones. For instance:
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Formylation : Reaction with cinnamaldehyde and CuBr in ethanol at 60°C produces 3-formylimidazo[1,2-a]pyridine derivatives. The reaction mechanism involves radical intermediates and aerobic oxidation .
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Knoevenagel Condensation : The methyl group at the 6-position reacts with aryl aldehydes (e.g., benzaldehyde) in the presence of piperidine to form α,β-unsaturated ketones .
Mechanistic Insight :
The CuBr catalyst facilitates single-electron transfer (SET), generating iminyl radicals that undergo intramolecular cyclization .
Cross-Coupling Reactions
The chloro and methyl groups enable transition-metal-catalyzed coupling:
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Suzuki–Miyaura Coupling : The chloro substituent reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, yielding biaryl derivatives. This method achieves >85% yield in DMF at 100°C .
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C–H Activation : Directed by the amide group, palladium-catalyzed C–H arylation at the 7-position of the imidazo[1,2-a]pyridine core occurs with iodobenzene .
Optimized Parameters for Suzuki Coupling :
| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | DMF | 100 | 12 | 87 |
Catalytic Cyclization and Ring Expansion
The compound serves as a precursor in cyclization reactions:
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Copper-Catalyzed Cyclization : With alkynes (e.g., phenylacetylene) and CuBr, it forms polycyclic architectures via intramolecular annulation. This method is effective in ethanol at 70°C .
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Ring Expansion : Treatment with HNO₃ in acetic acid converts the imidazo[1,2-a]pyridine core into a quinoline derivative, leveraging the methyl group’s reactivity .
Example Transformation :
Post-Synthetic Modifications
The benzamide group undergoes functionalization:
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Hydrolysis : Acidic hydrolysis (HCl, reflux) cleaves the amide bond, yielding 4-chlorobenzoic acid and the corresponding amine .
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Reduction : LiAlH₄ reduces the amide to a secondary amine, forming N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzylamine .
Stability and Degradation
Under oxidative conditions (H₂O₂, Fe²⁺), the compound degrades via:
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Radical Pathways : Hydroxyl radicals attack the imidazo ring, leading to ring-opening products .
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Photodegradation : UV irradiation in methanol generates demethylated and dechlorinated byproducts .
Comparative Reactivity of Structural Analogues
| Compound Modification | Reactivity Trend | Reference |
|---|---|---|
| 6-Methyl vs. 6-H | Methyl group enhances C–H activation | |
| Chloro vs. Fluoro Substituent | Chloro undergoes NAS 2× faster than fluoro |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves several chemical reactions that facilitate the formation of its complex structure. The compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing imidazo[1,2-a]pyridine derivatives with benzamides.
- Cyclization Techniques : Employing cycloaddition reactions to form the imidazo-pyridine framework.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Several studies have evaluated the anticancer potential of this compound. It has shown promising results against various cancer cell lines, demonstrating cytotoxic effects that could be attributed to its ability to induce apoptosis or inhibit cell proliferation.
Antimicrobial Activity
The compound has been tested for its antimicrobial properties against various pathogens. Preliminary findings suggest that it may possess significant activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit kinases that play roles in cancer progression, thus serving as a lead compound for developing targeted therapies.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent anticancer activity against breast cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in tumor growth.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was evaluated against Mycobacterium tuberculosis. The results indicated that it possessed an IC50 value lower than 1 µg/mL, showcasing its potential as a novel anti-tubercular agent.
Mechanism of Action
The mechanism of action of 4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
DS2 (4-Chloro-N-[2-(2-Thienyl)Imidazo[1,2-a]Pyridin-3-yl]Benzamide)
- Structural Differences : DS2 replaces the 6-methyl and 2-phenyl groups with a 2-thienyl substituent, reducing its molecular weight to 353.83 g/mol (CAS: 374084-31-8) .
- Pharmacological Profile :
- DS2 is a well-characterized positive allosteric modulator (PAM) selective for δ-subunit-containing GABA-A receptors (e.g., α4β3δ), enhancing tonic inhibitory currents without affecting γ2-containing synaptic receptors .
- In contrast, the 6-methyl-2-phenyl analog’s substituents may alter receptor binding affinity or subtype selectivity due to increased steric bulk and lipophilicity.
- Key Data :
THIP (Gaboxadol)
- Structural Differences : THIP (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol) lacks the benzamide moiety and imidazo[1,2-a]pyridine core, adopting a tetrahydroisoxazolo-pyridine structure .
- Pharmacological Profile: THIP is a δ-GABA-A receptor agonist with sedative and hypnotic effects. However, clinical development for insomnia was discontinued due to adverse side effects (e.g., hallucinations) .
Methoxy Analogs (e.g., DS2OMe)
- Structural Differences : DS2OMe introduces a methoxy group to the DS2 scaffold, improving brain permeability for positron emission tomography (PET) imaging .
- Pharmacological Profile :
Functional and Pharmacokinetic Considerations
- Solubility and Permeability : The 6-methyl group increases lipophilicity (LogP ≈ 4.64 estimated), which may enhance blood-brain barrier penetration relative to DS2 (LogP ≈ 4.64 but lower molecular weight) .
- Synthetic Versatility : Like other imidazo[1,2-a]pyridine derivatives, modifications at the 2- and 6-positions enable fine-tuning of activity, as seen in anti-inflammatory analogs (e.g., trifluoromethyl-substituted benzamides) .
Biological Activity
4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C21H17ClN3O, with a molecular weight of 348.84 g/mol. The compound features a chloro substituent which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN3O |
| Molecular Weight | 348.84 g/mol |
| IUPAC Name | This compound |
| InChI Key | WGPJDFXKHICRBP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in tumor progression and metastasis.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in sphingolipid metabolism and has been implicated in cancer cell proliferation and survival .
- Cell Cycle Arrest : Studies have suggested that this compound can induce cell cycle arrest in various cancer cell lines, leading to reduced proliferation rates .
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. Its effectiveness against different cancer cell lines has been evaluated through various assays.
Case Studies:
- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines such as MDA-MB-468 (breast cancer) and HCT-15 (colorectal cancer), with IC50 values ranging from 80 to 200 nM .
- In Vivo Studies : Animal studies indicated that administration of this compound at doses of 60 mg/kg resulted in a substantial reduction in tumor growth without major side effects .
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. Variations in substituents on the imidazo[1,2-a]pyridine ring can significantly alter potency and selectivity against targeted enzymes.
| Compound Variant | IC50 (nM) | Targeted Cell Line |
|---|---|---|
| 4-chloro-N-(6-methyl...) | 80 | MDA-MB-468 |
| 4-bromo-N-(6-methyl...) | 100 | HCT-15 |
| 4-methoxy-N-(6-methyl...) | 200 | HeLa |
Q & A
Q. What protocols ensure reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
